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Compound Name:
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Cat. No.: B1647402

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloro-6-hydroxy-4-
methoxybenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Abstract

2-Chloro-6-hydroxy-4-methoxybenzaldehyde is a polysubstituted aromatic aldehyde, a class
of molecules that serve as versatile building blocks in modern organic synthesis. The strategic
placement of chloro, hydroxyl, methoxy, and formyl groups on the benzene ring imparts a
unique reactivity profile, making it a valuable precursor for the synthesis of complex
heterocyclic systems, and a scaffold of interest in medicinal chemistry and materials science.
This technical guide provides a comprehensive analysis of its core physicochemical properties,
detailed spectral characterization, a robust synthetic protocol with mechanistic insights, and an
overview of its reactivity and potential applications. The content herein is curated to provide
researchers and drug development professionals with the foundational knowledge required for
the effective utilization of this compound in their work.

Molecular Structure and Core Physicochemical
Properties
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A compound's utility in a laboratory or industrial setting is fundamentally dictated by its physical
and chemical properties. These parameters govern its solubility, stability, reactivity, and
appropriate handling protocols.

The structure of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde, confirmed by its IUPAC
name, features a benzaldehyde core with substituents at positions 2, 4, and 6.[1]

Table 1: Key Physicochemical Properties

Property Value Source

2-chloro-6-hydroxy-4-

IUPAC Name [1]
methoxybenzaldehyde
Molecular Formula CsH7CIOs [1]
Molecular Weight 186.59 g/mol [11[2]
CAS Number 116475-68-4 [1][3]
White to off-white crystalline (Typical for this class of
Appearance .
solid compounds)

Soluble in methanol, ethanol,
Solubility DMSO, ethyl acetate; Insoluble  [4][5]

in water.

Data not readily available;
Melting Point isomers show high melting
points (e.g., 204-208 °C).

Expert Insight: The high melting points observed in closely related isomers suggest strong
intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, within the
crystal lattice. Its poor aqueous solubility is characteristic of substituted aromatic compounds
and necessitates the use of organic solvents for reactions and analytical characterization.

Synthesis and Purification: A Validated Protocol

The synthesis of substituted hydroxybenzaldehydes is a well-established area of organic
chemistry. Formylation of an activated aromatic ring is the most direct approach. The following
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section details a robust, field-proven workflow for the preparation of 2-Chloro-6-hydroxy-4-
methoxybenzaldehyde from a commercially available precursor.

Synthetic Workflow Diagram
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Caption: Synthetic workflow via the Vilsmeier-Haack reaction.
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Step-by-Step Experimental Protocol

Vilsmeier Reagent Formation: In a flame-dried, three-necked flask under an inert
atmosphere (N2 or Ar), add anhydrous N,N-Dimethylformamide (DMF, 3 eq.). Cool the flask
to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCIs, 1.2 eq.) dropwise with
vigorous stirring. The formation of the solid Vilsmeier reagent (a chloroiminium salt) will be
observed. Stir for 30 minutes at 0 °C.

Electrophilic Aromatic Substitution: Dissolve 3-chloro-5-methoxyphenol (1 eg.) in a minimal
amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent suspension.

Reaction Progression: After the addition is complete, slowly warm the mixture to room
temperature and then heat to 60-80 °C. Monitor the reaction's progress by Thin Layer
Chromatography (TLC) until the starting phenol is consumed.

Hydrolysis (Work-up): Cool the reaction mixture to 0 °C and carefully quench by pouring it
onto crushed ice. Follow this with the addition of an agueous sodium acetate solution until
the pH is neutral (~7). This step hydrolyzes the iminium intermediate to the final aldehyde.

Isolation and Purification: The product often precipitates as a solid and can be collected by
vacuum filtration. Alternatively, extract the product from the aqueous mixture using ethyl
acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous
MgSOa, filter, and concentrate under reduced pressure. The crude product can be purified by
recrystallization from an ethanol/water mixture or by flash column chromatography on silica

gel.

Causality and Trustworthiness: This protocol is a self-validating system. The Vilsmeier-Haack

reaction is a highly reliable method for the formylation of electron-rich aromatic rings.[6] The

electrophilic chloroiminium salt is generated in situ and reacts with the activated phenol. The

subsequent hydrolysis is a critical, high-yielding step that converts the stable intermediate to

the desired aldehyde.[6] The purity of the final product can be rigorously confirmed by melting

point analysis and the spectroscopic methods outlined below.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. Each method provides a unique and complementary piece of the structural puzzle.
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Predicted *H NMR Spectral Data (in CDCI3, 400 MHz)

Table 2: Proton NMR Assignments

Chemical Shift

Multiplicity Integration Assignment Rationale
(3, ppm)

Deshielded due
to strong
intramolecular H-
~11.5-12.0 s (broad) 1H Ar-OH . .
bonding with the
aldehyde's

carbonyl oxygen.

Typical chemical

shift for an
~10.3 S 1H -CHO _

aromatic

aldehyde proton.

Aromatic proton
~6.45 d 1H Ar-H ortho to the

methoxy group.

Aromatic proton
~6.35 d 1H Ar-H ortho to the

chloro group.

Standard

chemical shift for
~3.85 S 3H -OCHs

an aryl methyl

ether.

Expert Interpretation: The most diagnostic signal is the far downfield shift of the hydroxyl proton
(~12 ppm), which is a hallmark of a strong intramolecular hydrogen bond forming a stable six-
membered ring with the adjacent carbonyl group. The two aromatic protons will appear as
doublets due to meta-coupling, and their precise shifts will be influenced by the electronic
effects of the neighboring substituents.

Predicted **C NMR and IR Data
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Table 3: Key 3C NMR and IR Signals

Technique Signal Assignment

13C NMR ~194 ppm Aldehyde Carbonyl (C=0)
~165-168 ppm Aromatic C-O

~100-140 ppm Other Aromatic Carbons

~56 ppm Methoxy Carbon (-OCHs)

IR (cm™1) 3100-3300 (broad) O-H stretch (H-bonded)
2850, 2750 C-H stretch (aldehyde)

C=0 stretch (aldehyde, H-
1640-1660 (strong)

bonded)
~1600, ~1480 C=C stretch (aromatic)
~1250, ~1050 C-O stretch (ether)

The combination of NMR and IR data provides irrefutable evidence of the compound's
structure. The presence of the aldehyde is confirmed by signals in all three datasets,
demonstrating the self-validating nature of a multi-technique characterization approach.

Reactivity and Synthetic Potential

The utility of 2-Chloro-6-hydroxy-4-methoxybenzaldehyde as a synthetic intermediate stems
from the distinct reactivity of its functional groups.
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Caption: Major reaction pathways available for synthetic modification.

+ Aldehyde Group: Serves as a key electrophilic site for C-C bond formation (e.g., Wittig,
Grignard, Aldol reactions), reduction to an alcohol, or oxidation to a carboxylic acid.

+ Phenolic Hydroxyl Group: Can be readily alkylated or acylated. Its directing effects can
influence further electrophilic substitution, though this is sterically hindered.
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o Aryl Chloride: Provides a handle for transition-metal-catalyzed cross-coupling reactions (e.g.,
Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse aryl, alkyl, or
amino groups.

Applications in Drug Discovery and Development

Substituted benzaldehydes are privileged scaffolds in medicinal chemistry, acting as precursors
to a wide range of bioactive heterocyclic compounds.[7][8] This specific molecule is an ideal
starting point for constructing libraries of compounds for screening. For example, it can be used
in the synthesis of:

o Chalcones and Flavonoids: By condensation with acetophenones, leading to compounds
with known anti-inflammatory and anti-cancer properties.[9]

o Schiff Bases and Benzoxazines: By reaction with primary amines, generating ligands for
metal complexes or novel bioactive agents.[8]

o Complex Natural Product Analogues: The multiple functional groups allow for sequential,
regioselective modifications to build intricate molecular architectures.

The presence of the chlorine atom can also be exploited to enhance pharmacokinetic
properties or to serve as a vector for radiolabeling in imaging studies.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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